molecular formula C3H7NO3 B1340742 L-Serine-15N CAS No. 59935-32-9

L-Serine-15N

Cat. No. B1340742
CAS RN: 59935-32-9
M. Wt: 106.09 g/mol
InChI Key: MTCFGRXMJLQNBG-GZPBOPPUSA-N
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Description

L-Serine is an amino acid that plays a crucial role in cellular proliferation and is a significant source of one-carbon groups for the synthesis of purine nucleotides and deoxythymidine monophosphate. It is considered a conditionally essential amino acid in cell cultures due to its insufficient synthesis to meet cellular demands. L-Serine is vital for specific functions in the central nervous system (CNS), and its altered levels are associated with psychiatric disorders and severe neurological abnormalities in patients with defects in L-serine synthesis. These defects highlight the importance of L-serine in brain development and function .

Synthesis Analysis

The de novo synthesis of L-serine is essential for CNS development and functioning. It provides precursors for various metabolic functions, including protein, nucleotide, and neurotransmitter synthesis. Congenital defects in L-serine synthesizing enzymes result in severe neurological abnormalities, emphasizing the importance of this synthetic pathway . The phosphorylated pathway in humans involves the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase, which regulate the biosynthesis of L-serine from 3-phosphoglycerate generated by glycolysis .

Molecular Structure Analysis

A study on the inclusion behavior of L-serine with β-cyclodextrin revealed that hydrogen bonding and van der Waals interactions are the main driving forces for the formation of a stable inclusion complex. This complexation behavior was analyzed using various spectroscopic techniques and molecular dynamics computations, indicating the potential of β-cyclodextrin as a vehicle for L-serine delivery .

Chemical Reactions Analysis

L-serine is biosynthesized in the mammalian CNS from 3-phosphoglycerate and serves as a precursor for the synthesis of other amino acids like glycine and cysteine. It is also a phosphorylation site in proteins. Mutations in the metabolic enzymes that synthesize L-serine have been implicated in various human diseases . The stereospecific biosynthesis of isotopically labeled L-serine, including 15N-labeled L-serine, involves the serine-type methylotroph Methylobacterium extorquens AM1, where L-serine and glycine are recovered from the growth medium and separated chromatographically .

Physical and Chemical Properties Analysis

L-serine's role extends beyond protein synthesis; it is a potent neurotrophic factor and a precursor for essential compounds like phosphatidylserine and sphingomyelin. Defects in serine biosynthesis and transport can lead to systemic serine deficiency with a broad phenotypic spectrum, including severe neurological manifestations. L-serine therapy may be beneficial in preventing or ameliorating symptoms if started before neurological damage occurs . The expression of 3-phosphoglycerate dehydrogenase, a key enzyme for L-serine biosynthesis, is preferentially expressed in the radial glia/astrocyte lineage and olfactory ensheathing glia in the mouse brain, linking these cells to L-serine biosynthesis and energy metabolism in neurons .

Scientific Research Applications

Stereoselective Synthesis

The stereospecific biosynthesis of 15N-labeled L-serine involves the serine-type methylotroph Methylobacterium extorquens AM1, producing isotopomers of L-serine from appropriate labeling precursors. This process is significant for synthesizing stable isotope-labeled amino acids, essential for various biochemical studies (Hanners et al., 1991).

Enzymatic Synthesis in Peptide Synthesis

The enzymatic synthesis of L-[1,2-13C2,15N]Serine from [1,2-13C2,15N]glycine using serine hydroxymethyltransferase is an innovative method for preparing isotopically labeled serine and tryptophan, crucial in peptide synthesis. This technique enables the production of simultaneously 13C- and 15N-labeled serine isotopomers, which are instrumental in detailed peptide research (Malthouse et al., 1997).

Enzymatic Method for Synthesis

A stereospecific enzymatic method efficiently synthesizes l-[15N]serine, among other amino acids, from corresponding α-ketoacids. This cost-effective and scalable method is pivotal in the production of isotopically labeled amino acids for various biochemical and medical research applications (Chiriac et al., 2010).

Serine Biosynthesis and Transport Defects

Research on serine biosynthesis defects, resulting from impairments in enzymes like PGDH and PSAT, highlights the systemic deficiency of serine. Understanding these defects is crucial in addressing neurological disorders and developmental anomalies related to serine deficiency (El-Hattab, 2016).

Neuroprotection Mechanisms

L-serine's neuroprotective effects, such as in ALS and Alzheimer's disease, are attributed to its role in dysregulating the unfolded protein response and activating autophagic-lysosomal proteolysis. This understanding is vital for developing therapeutic applications of L-serine in neurodegenerative diseases (Dunlop & Carney, 2020).

Microbial Production from Renewable Feedstocks

Advancements in fermentative production of L-serine from renewable feedstocks, using organisms like Corynebacterium glutamicum, open avenues for sustainable and large-scale production of L-serine. This research is significant for the industrial application of L-serine (Zhang et al., 2018).

NMR Spectroscopy in Enzyme Studies

15N NMR spectroscopy has been used to study hydrogen-bonding interactions in the active site of serine proteases. This research provides insights into enzyme mechanisms and catalysis, which are fundamental in understanding biochemical processes (Bachovchin, 1986).

Role in Disease and Development

Studies on L-serine's role in cell proliferation, brain development, and function, and its metabolic importance in diseases, provide critical insights into its diverse biological roles. This knowledge is vital for medical research and therapy development (de Koning et al., 2003).

Glycine Nitrogen Metabolism

Research on glycine nitrogen metabolism, involving 15N-labeled glycine and serine, is crucial for understanding protein metabolism in humans. This knowledge contributes to nutritional and metabolic studies (Matthews et al., 1981).

High Yield Production Engineering

Engineering E. coli for high-yield production of L-serine opens possibilities for its industrial-scale production. Such biotechnological advancements are essential for meeting the growing demand for L-serine in various applications (Mundhada et al., 2016).

Serine in Metabolic Processes

Understanding serine's metabolic indispensability, such as its role in methylation reactions and tumor biology, is crucial for appreciating its wider biological significance. This research sheds light on the critical regulatory mechanisms of serine metabolism (Kalhan & Hanson, 2012).

Nitrogen Uptake in Plants

Studies on glycine and serine nitrogen uptake in plants like Lolium perenne provide insights into plant nutrition and metabolism. This knowledge is beneficial for agricultural and ecological research (Thornton, 2001).

Serine Hydroxymethyltransferase in Lenses

Research demonstrating the presence of serine hydroxymethyltransferase in human, monkey, and rat lenses contributes to our understanding of eye biochemistry and potential therapeutic targets (Geller et al., 1990).

Impact on Aging and Obesity

Long-term administration of L-serine in aging mice, reducing food intake and oxidative stress, offers insights into its potential therapeutic uses in age-related conditions like obesity (Zhou et al., 2018).

Rewiring Metabolic Pathways

Modifying the central metabolic pathway in C. glutamicum for higher yield L-serine production from glucose is a significant advance in biotechnological applications. This study provides strategies for enhanced production of value-added chemicals (Zhang et al., 2019).

Lysosomal Function Restoration

L-serine's role in restoring cathepsin D level and attenuating lysosomal dysfunction in neuronal cells emphasizes its potential as a neuroprotective agent, especially in conditions like Parkinson’s disease (Jeon et al., 2022).

Adaptive Laboratory Evolution

Adaptive laboratory evolution to increase L-serine production in E. coli highlights the potential of evolutionary approaches in industrial biotechnology for producing biochemicals like L-serine (Mundhada et al., 2017).

Mechanism of Action

Target of Action

L-Serine-15N, a non-essential amino acid, plays a central role in cellular proliferation . It is often used in NMR-based research studies to probe the structure, dynamics, and binding of biological macromolecules .

Mode of Action

This compound interacts with its targets by playing a vital role in protein synthesis and other metabolic functions . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Biochemical Pathways

L-Serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis rather than phosphenolpyruvate from gluconeogenesis . It is also involved in the formation of sphingolipids in the central nervous system, which is essential for neural differentiation and survival .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

L-Serine shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . Deficiency of L-Serine and its downstream products has been linked to severe neurological deficits . It regulates the release of several cytokines in the brain under some neuropathological conditions to recover cognitive function, improve cerebral blood flow, inhibit inflammation, promote remyelination, and exert other neuroprotective effects on neurological injury .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . .

Safety and Hazards

L-Serine-15N may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, contact may cause eye irritation, and may be harmful if swallowed . It should be stored at room temperature away from light and moisture .

Biochemical Analysis

Biochemical Properties

L-Serine-15N is involved in several biochemical reactions, primarily in protein synthesis and metabolism. It serves as a precursor for the synthesis of other amino acids such as glycine and cysteine . This compound interacts with various enzymes, including serine hydroxymethyltransferase, which catalyzes the conversion of serine to glycine. Additionally, it is involved in the synthesis of phosphatidylserine, a key component of cell membranes . These interactions are essential for maintaining cellular function and integrity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the synthesis of nucleotides and neurotransmitters, impacting cell function and communication . This compound also affects the production of sphingolipids, which are crucial for cell membrane structure and function. These effects are vital for the proper functioning of different cell types, including neurons and immune cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and other biomolecules. It acts as a substrate for serine hydroxymethyltransferase, facilitating the transfer of a hydroxymethyl group to tetrahydrofolate, forming glycine and 5,10-methylenetetrahydrofolate . This reaction is critical for the one-carbon metabolism pathway, which is essential for DNA synthesis and repair. This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to enhance cognitive function and reduce neuroinflammation in animal studies . High doses may lead to adverse effects, including toxicity and disruptions in metabolic processes. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the serine-glycine pathway and the one-carbon metabolism pathway . It interacts with enzymes such as serine hydroxymethyltransferase and phosphoglycerate dehydrogenase, influencing metabolic flux and the levels of various metabolites. These interactions are crucial for maintaining cellular homeostasis and supporting various physiological functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via amino acid transporters and can be incorporated into proteins and other biomolecules . The distribution of this compound within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are essential for the proper functioning of metabolic pathways and cellular processes.

properties

IUPAC Name

(2S)-2-(15N)azanyl-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-GZPBOPPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)[15NH2])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318039
Record name L-Serine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59935-32-9
Record name L-Serine-15N
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59935-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Serine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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